

Spectroscopic Analysis of 2,2'-Oxybis(n,n-diethylethanamine): A Technical Guide

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Compound of Interest

Compound Name: 2,2'-Oxybis(n,n-diethylethanamine)

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the tertiary amine **2,2'-Oxybis(n,n-diethylethanamine)**, also known as bis(2-(diethylamino)ethyl) ether. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a liquid amine sample.

Chemical Structure and Properties

- IUPAC Name: 2-[2-(diethylamino)ethoxy]-N,N-diethylethanamine[1]
- CAS Number: 3030-43-1[1]
- Molecular Formula: C₁₂H₂₈N₂O[1][2]
- Molecular Weight: 216.37 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for **2,2'-Oxybis(n,n-diethylethanamine)**. These predictions are based on established chemical

shift and absorption frequency ranges for similar functional groups.

Predicted ^1H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---------|--------------------------------|------------------------|-----------------------|
| a | ~1.0 | Triplet | 12H |
| b | ~2.5 | Quartet | 8H |
| c | ~2.6 | Triplet | 4H |
| d | ~3.5 | Triplet | 4H |

Structure for ^1H NMR assignment: $(\text{CH}_3\text{CH}_2)_2\text{N}-\text{CH}_2\text{CH}_2-\text{O}-\text{CH}_2\text{CH}_2-\text{N}(\text{CH}_2\text{CH}_3)_2$ a b c d

Predicted ^{13}C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |
|--------|--------------------------------|
| 1 | ~12 |
| 2 | ~48 |
| 3 | ~52 |
| 4 | ~70 |

Structure for ^{13}C NMR assignment: $(\text{C}^1\text{H}_3\text{C}^2\text{H}_2)_2\text{N}-\text{C}^3\text{H}_2\text{C}^4\text{H}_2-\text{O}-\text{C}^4\text{H}_2\text{C}^3\text{H}_2-\text{N}(\text{C}^2\text{H}_3\text{C}^1\text{H}_3)_2$

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm^{-1}) | Bond Vibration |
|------------------|---|----------------|
| C-H (alkane) | 2850-2970 | Stretch |
| C-O (ether) | 1070-1150 | Stretch |
| C-N (amine) | 1020-1250 | Stretch |

Predicted Mass Spectrometry (MS) Data

For the mass spectrum acquired via electron ionization (EI), the following fragments are predicted.

| m/z | Predicted Fragment |
|-----|---|
| 216 | $[M]^+$ (Molecular Ion) |
| 201 | $[M - CH_3]^+$ |
| 187 | $[M - C_2H_5]^+$ |
| 144 | $[M - N(C_2H_5)_2]^+$ |
| 116 | $[CH_2CH_2OCH_2CH_2N(C_2H_5)_2]^+$ |
| 86 | $[CH_2=N(C_2H_5)_2]^+$ (likely base peak) |
| 72 | $[N(C_2H_5)_2]^+$ |

Experimental Protocols

The following sections detail generalized procedures for acquiring spectroscopic data for a liquid amine like **2,2'-Oxybis(n,n-diethylethanamine)**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the liquid amine sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- The height of the solution in the NMR tube should be approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.
- Data Acquisition:
 - Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized to ensure sharp spectral lines. This can be done manually or automatically.
 - Tuning and Matching: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize signal intensity.
 - Acquisition: A standard pulse program is used to acquire the spectrum. For ^1H NMR, a single scan may be sufficient, while ^{13}C NMR will likely require multiple scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.
 - The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
 - Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place a single drop of the liquid amine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
- Instrument Setup:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structure elucidation.

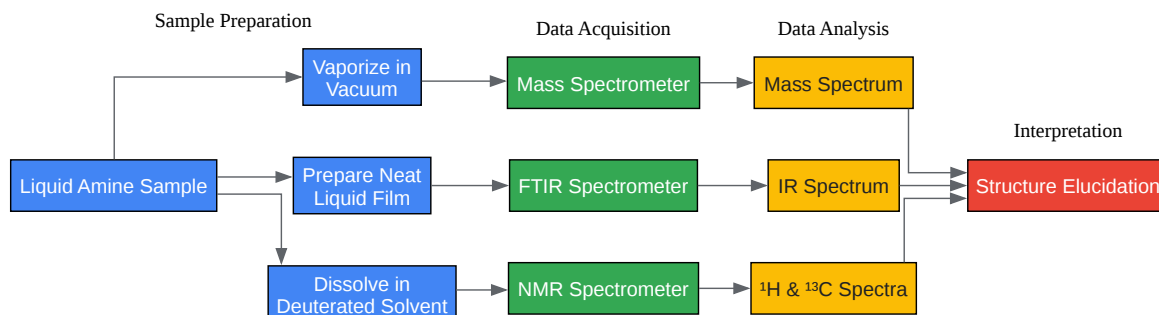
Methodology (Electron Ionization - EI):

- Sample Introduction:

- The liquid amine sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized in a high vacuum environment.
- Ionization:
 - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3]
 - This causes the molecules to lose an electron, forming a positively charged molecular ion (M^+), and also induces fragmentation.[4][5][6]
- Mass Analysis:
 - The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .
- Data Analysis:
 - The mass spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern. The "nitrogen rule" can be applied, which states that a molecule with an even number of nitrogen atoms will have an even molecular weight.[7] Alpha-cleavage is a common fragmentation pathway for amines, where the bond adjacent to the nitrogen atom is broken.[7][8]

Visualizations

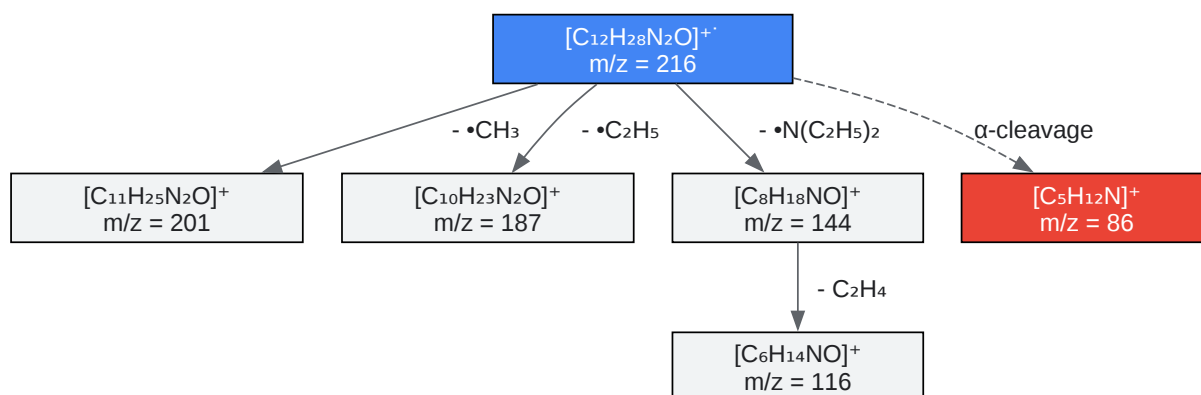
General Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of a liquid sample.

Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted major fragmentation pathways for **2,2'-Oxybis(n,n-diethylethanamine)** in EI-MS.

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